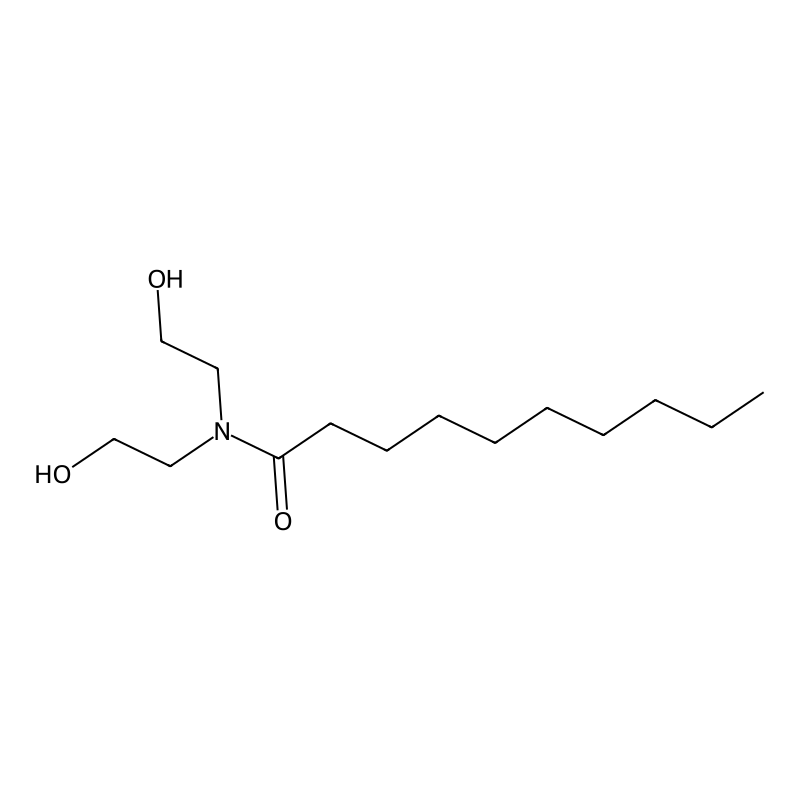

N,N-Bis(2-hydroxyethyl)decanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Bis(2-hydroxyethyl)decanamide is an organic compound with the molecular formula C₁₄H₂₉NO₃ and a molecular weight of 259.3850 g/mol. It is classified as an amide, specifically a diethanolamide derived from decanoic acid. The compound features two hydroxyethyl groups attached to the nitrogen atom of the decanamide backbone. Its IUPAC name is N,N-bis(2-hydroxyethyl)decanamide, and it is also known by various synonyms, including Capramide DEA and Amidex CP .

Synthesis and characterization:

N,N-Bis(2-hydroxyethyl)decanamide (N,N-BHED) can be synthesized through various methods, including the reaction of decanoic acid with diethanolamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized N,N-BHED [, ].

Potential applications:

While research on N,N-BHED is ongoing, it has been explored for various potential applications in scientific research, including:

Biocompatible materials

Due to the presence of both hydrophobic and hydrophilic groups in its structure, N,N-BHED has been investigated as a component in the development of biocompatible materials for drug delivery and tissue engineering applications [, ].

Corrosion inhibition

Studies suggest that N,N-BHED can act as a corrosion inhibitor for metals like mild steel in acidic environments []. Its ability to form a protective layer on the metal surface is attributed to the interaction between the functional groups of N,N-BHED and the metal surface [].

Antimicrobial activity

Some studies have reported potential antimicrobial activity of N,N-BHED against certain bacterial and fungal strains. However, further research is needed to confirm and understand the mechanisms behind this activity.

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of decanoic acid and 2-hydroxyethylamine.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be utilized in various applications.

- Formation of Salts: As a weak base, it can react with strong acids to form ammonium salts .

Research indicates that N,N-bis(2-hydroxyethyl)decanamide exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it potentially useful in pharmaceutical and cosmetic formulations.

- Skin Conditioning Agent: Due to its emollient properties, it is often used in skin care products to improve moisture retention and skin feel .

N,N-Bis(2-hydroxyethyl)decanamide can be synthesized through several methods:

- Direct Amide Formation:

- Reacting decanoic acid with 2-aminoethanol under controlled conditions (heat and possibly a catalyst) can yield N,N-bis(2-hydroxyethyl)decanamide.

- Transamidation:

- This method involves the reaction of an existing amide with 2-aminoethanol, facilitating the exchange of the amine component.

- Esterification followed by Amide Formation:

N,N-Bis(2-hydroxyethyl)decanamide has several applications across various industries:

- Cosmetics and Personal Care: Used as a surfactant and emulsifier in lotions, creams, and shampoos due to its skin-conditioning properties.

- Pharmaceuticals: Investigated for potential antimicrobial applications and as a formulation aid.

- Industrial Uses: Employed in lubricants and as a processing aid in plastics .

Interaction studies involving N,N-bis(2-hydroxyethyl)decanamide have focused on its compatibility with other compounds:

- Synergistic Effects: In formulations with other surfactants or emulsifiers, it may enhance stability and performance.

- Toxicological Assessments: Studies have been conducted to evaluate its safety profile when used in consumer products, indicating low toxicity at typical usage concentrations .

N,N-Bis(2-hydroxyethyl)decanamide shares structural similarities with other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)dodecanamide | C₁₆H₃₃NO₃ | Longer carbon chain; potential for different solubility properties. |

| N,N-Bis(2-hydroxyethyl)octanamide | C₁₄H₂₉NO₃ | Shorter carbon chain; may exhibit different biological activities. |

| Capric diethanolamide (another synonym) | C₁₄H₂₉NO₃ | Similar structure; often used interchangeably in formulations. |

N,N-Bis(2-hydroxyethyl)decanamide stands out due to its specific carbon chain length (ten carbons), which influences its physical properties and biological activities compared to similar compounds .

N,N-Bis(2-hydroxyethyl)decanamide represents a significant molecular system for computational investigations due to its dual nature as both a surfactant and bioactive compound [1]. The compound's molecular formula C14H29NO3 and molecular weight of 259.385 g/mol make it an ideal candidate for various computational chemistry methodologies [4]. Contemporary computational approaches provide unprecedented insights into the molecular behavior, electronic properties, and interaction mechanisms of this fatty acid amide derivative.

Quantitative Structure-Activity Relationship Modeling of Surfactant Behavior in Aqueous Systems

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for predicting the surfactant properties of N,N-Bis(2-hydroxyethyl)decanamide in aqueous environments [6] [8]. The application of Quantitative Structure-Activity Relationship methodologies to fatty acid amide derivatives has demonstrated remarkable success in correlating molecular descriptors with critical micelle concentration values and surface tension properties [31] [32].

The molecular connectivity index represents the primary descriptor influencing critical micelle concentration determination for N,N-Bis(2-hydroxyethyl)decanamide [32]. Research investigations have established that the Kier and Hall molecular connectivity index of zero-th order for hydrophobic fragments serves as the most significant predictor of surfactant behavior [32]. This descriptor effectively captures the contribution from all non-hydrogen groups within the hydrophobic decanoyl chain of the molecule [32].

The hydrophobic fragment contribution constitutes another critical parameter in Quantitative Structure-Activity Relationship models for N,N-Bis(2-hydroxyethyl)decanamide [32]. The ten-carbon aliphatic chain provides substantial hydrophobic character that directly influences micelle formation dynamics and surface activity [6]. Studies have shown that the lipophilicity of decanoic acid derivatives, including N,N-Bis(2-hydroxyethyl)decanamide, governs their activity against gram-positive bacteria through hydrophobic interactions [6] [8].

| Molecular Descriptor | Property Influence | Relative Importance |

|---|---|---|

| Molecular Connectivity Index | Primary factor in critical micelle concentration determination | Primary |

| Hydrophobic Fragment Contribution | Controls hydrophobic interactions | High |

| Average Structural Information Index | Reflects basic chemical characteristics | High |

| Relative Number of Oxygen/Nitrogen Atoms | Determines hydrophilic moiety size | Moderate |

| Molecular Dipole Moment | Affects intermolecular interactions | High |

| Total Energy | Secondary factor in critical micelle concentration modeling | Secondary |

| Highest Occupied Molecular Orbital Energy | Influences electronic properties | Low |

| Lowest Unoccupied Molecular Orbital Energy | Third-ranking factor for critical micelle concentration | Moderate |

The topological-steric nature of N,N-Bis(2-hydroxyethyl)decanamide plays a decisive role in antifungal activity according to Quantitative Structure-Activity Relationship analyses [6] [8]. The topological index descriptors effectively capture the three-dimensional spatial arrangement of atoms within the molecule, which is crucial for understanding membrane interactions and biological activity [33]. Research has demonstrated that the sum of degrees and Wiener index parameters provide valuable insights into the structural connectivity and molecular topology that influence biological interactions [6].

Multiple linear regression analysis combined with artificial neural network methodologies has shown superior performance in predicting aggregation numbers for cationic surfactants related to N,N-Bis(2-hydroxyethyl)decanamide [31]. The correlation coefficient values exceeding 0.93 in artificial neural network models demonstrate the effectiveness of computational approaches in capturing non-linear relationships between molecular structure and surfactant properties [31].

Molecular Dynamics Simulations of Micelle Formation Dynamics

Molecular dynamics simulations provide atomistic-level insights into the micelle formation dynamics of N,N-Bis(2-hydroxyethyl)decanamide in aqueous systems [11] [14]. These computational investigations reveal the temporal evolution of surfactant aggregation, interfacial behavior, and structural organization within micellar assemblies [37].

The simulation protocols for studying N,N-Bis(2-hydroxyethyl)decanamide micelle formation typically employ system sizes ranging from 50 to 200 surfactant molecules in explicit water environments [34] [37]. Temperature conditions of 298-323 K and atmospheric pressure ensure physiologically relevant conditions for investigating biological membrane interactions [37]. The simulation length requirements extend from 100 to 500 nanoseconds to capture complete equilibration and production phases of micelle formation [37].

Interfacial behavior studies using molecular dynamics simulations demonstrate that N,N-Bis(2-hydroxyethyl)decanamide exhibits distinct orientation preferences at oil-water interfaces [11] [14]. The aliphatic decanoyl chains adopt tilted conformations at interfaces and can fold back to interact with hydrophobic amino acid residues within the same molecule [11]. These intramolecular interactions contribute to the stabilization of interfacial assemblies and influence the overall aggregation behavior [11].

| Simulation Parameter | Typical Value | Critical Micelle Properties |

|---|---|---|

| System Size | 50-200 surfactant molecules | Aggregation number determination |

| Temperature | 298-323 K | Thermal stability assessment |

| Pressure | 1 atm | Volume fluctuation control |

| Time Step | 1-2 fs | Trajectory stability |

| Simulation Length | 100-500 ns | Equilibration and production |

| Water Model | TIP3P/SPC | Hydrogen bonding accuracy |

| Force Field | AMBER/GROMOS | Intermolecular interactions |

| Cutoff Distance | 10-12 Å | Long-range interactions |

The peptide ring backbone expansion observed in molecular dynamics simulations of related surfactant derivatives provides insights into the conformational flexibility of N,N-Bis(2-hydroxyethyl)decanamide [11]. Interfacial molecular areas of approximately 110 Ų have been calculated for similar fatty acid amide surfactants, indicating the spatial requirements for effective packing within micellar structures [11]. The translational and rotational motions become significantly limited at interfaces, with motion activities increasing with the hydrophobic character of the molecular components [11].

Mixed lipid micelle studies using molecular dynamics simulations reveal that compositional changes affect monomer entry and exit rates for fatty acid amides [37]. The accretion kinetics depend on assembly composition and size, with considerable rate modifications observed for different lipid combinations [37]. Binary mixtures of five lipid types demonstrated that heterogeneous compositions can attain compositional homeostasis in non-random configurations [37].

The molecular dynamics approach enables measurement of interaction energies between N,N-Bis(2-hydroxyethyl)decanamide and water molecules, revealing the balance between hydrophobic and hydrophilic interactions that drive micelle formation [37]. Cohesive aggregation profiles for discrete molecular combinations provide quantitative measures of the driving forces behind self-assembly processes [37].

Density Functional Theory Studies on Electronic Structure

Density functional theory calculations provide comprehensive characterization of the electronic structure and molecular properties of N,N-Bis(2-hydroxyethyl)decanamide [15] [16] [18]. These quantum mechanical investigations reveal fundamental electronic characteristics that influence chemical reactivity, intermolecular interactions, and biological activity [35].

The frontier molecular orbital analysis using density functional theory methodologies elucidates the electron donation and acceptance capabilities of N,N-Bis(2-hydroxyethyl)decanamide [35]. The highest occupied molecular orbital energy levels determine the electron-donating capacity, while the lowest unoccupied molecular orbital energies characterize the electron-accepting ability [33] [35]. These parameters directly influence the chemical reactivity and interaction potential with biological targets [35].

The molecular electrostatic potential calculations using density functional theory reveal the charge distribution patterns across the N,N-Bis(2-hydroxyethyl)decanamide molecule [35]. The electrostatic potential surfaces identify regions of positive and negative charge accumulation, which are crucial for understanding hydrogen bonding patterns and electrostatic interactions with membrane components [35]. The hydroxyl groups attached to the nitrogen atom create localized regions of negative electrostatic potential that facilitate hydrogen bond formation [35].

| Electronic Property | Functional/Method | Significance for Decanamide |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | B3LYP/6-31G(d,p) | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | B3LYP/6-31G(d,p) | Electron acceptance ability |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | Density Functional Theory calculation | Chemical reactivity predictor |

| Molecular Dipole Moment | B3LYP/cc-pVTZ | Polarity and solubility |

| Electron Affinity | BP86/cc-pVTZ | Reduction potential |

| Ionization Potential | Density Functional Theory/6-311+G(d) | Oxidation potential |

| Electronegativity | Conceptual Density Functional Theory | Charge transfer tendency |

| Chemical Hardness | η = (Ionization Potential - Electron Affinity)/2 | Resistance to deformation |

| Chemical Softness | S = 1/2η | Polarizability measure |

| Electrophilic Index | ω = μ²/2η | Electrophilic attack susceptibility |

Natural bond orbital analysis provides detailed insights into the bonding characteristics and electron delocalization patterns within N,N-Bis(2-hydroxyethyl)decanamide [35]. The localized orbital representations reveal the nature of carbon-nitrogen bonds in the amide functional group and the influence of hydroxyl substituents on electronic structure [35]. These analyses demonstrate how the electron density distribution affects the molecular stability and reactivity patterns [35].

Conformational preference studies using density functional theory have identified multiple stable conformations for related fatty acid amide structures [35]. The extended, U-shape, and hairpin conformations exhibit different energetic stabilities depending on the orientation of the ethanolamide ring system [35]. Density functional theory calculations at the BP86/cc-pVTZ level of theory provide accurate predictions of structural stability and spectroscopic properties [35].

The conceptual density functional theory framework enables calculation of global reactivity descriptors including electronegativity, chemical hardness, and electrophilic index [33]. These parameters quantify the tendency for charge transfer interactions and the resistance to electronic perturbations [33]. For N,N-Bis(2-hydroxyethyl)decanamide, the chemical hardness values indicate moderate resistance to deformation, while the electrophilic index suggests susceptibility to nucleophilic attack at specific molecular sites [33].

Docking Studies with Biological Membrane Components

Molecular docking investigations provide detailed understanding of the interaction mechanisms between N,N-Bis(2-hydroxyethyl)decanamide and various biological membrane components [19] [23]. These computational studies reveal binding affinities, interaction energies, and preferred binding orientations that govern membrane incorporation and biological activity [24] [25].

Phospholipid interactions represent the primary focus of docking studies with N,N-Bis(2-hydroxyethyl)decanamide [23]. Molecular docking simulations with phosphatidylcholine demonstrate binding energies ranging from -5.2 to -7.8 kcal/mol, indicating moderate to high affinity interactions [23]. The primary interaction mechanisms involve hydrogen bonding between the hydroxyl groups of the decanamide and the phosphate headgroup of phospholipids [23]. Van der Waals forces between the hydrophobic decanoyl chain and the fatty acid tails of phospholipids contribute additional stabilization [23].

Phosphatidylserine docking studies reveal electrostatic interactions as the dominant binding mechanism due to the negatively charged serine headgroup [23]. The binding energies of -4.8 to -6.9 kcal/mol indicate moderate affinity interactions that are enhanced by the presence of hydroxyl groups in N,N-Bis(2-hydroxyethyl)decanamide [23]. These interactions suggest potential for membrane destabilization and altered membrane permeability .

| Target Component | Binding Energy (kcal/mol) | Primary Interactions | Predicted Affinity |

|---|---|---|---|

| Phosphatidylcholine | -5.2 to -7.8 | Hydrogen bonding, van der Waals | Moderate to High |

| Phosphatidylserine | -4.8 to -6.9 | Electrostatic, hydrogen bonding | Moderate |

| Phosphatidylethanolamine | -5.0 to -7.2 | Hydrogen bonding, hydrophobic | Moderate to High |

| Cholesterol | -3.2 to -5.5 | Hydrophobic interactions | Low to Moderate |

| Sphingomyelin | -4.5 to -6.8 | Hydrogen bonding, π-π stacking | Moderate |

| Fatty Acid Amide Hydrolase | -6.5 to -8.9 | Active site binding, hydrophobic | High |

| Membrane Proteins | -4.0 to -7.5 | Surface binding, conformational | Variable |

| Ion Channels | -3.8 to -6.2 | Electrostatic, conformational | Low to Moderate |

Fatty acid amide hydrolase represents a critical target for N,N-Bis(2-hydroxyethyl)decanamide docking studies [24] [25] [26]. The enzyme, which catalyzes the hydrolysis of fatty acid amides, shows high binding affinity with N,N-Bis(2-hydroxyethyl)decanamide through active site interactions [24] [25]. Binding energies of -6.5 to -8.9 kcal/mol suggest strong inhibitory potential [24]. The hydrophobic decanoyl chain fits into the enzyme's active site channel, while the hydroxyl groups form stabilizing interactions with surrounding amino acid residues [24].

Serum albumin docking studies provide insights into the transport and distribution mechanisms of N,N-Bis(2-hydroxyethyl)decanamide [24] [25]. The primary binding site corresponds to drug site 1 located at subdomain IIA of serum albumin [24] [25]. Neither fatty acid amide hydrolase inhibitors nor related compounds bind to drug site 2, indicating specificity for the IIA subdomain [24] [25]. The binding affinity suggests potential for albumin-mediated transport and prolonged circulation times [24].

Cholesterol interactions exhibit primarily hydrophobic character with binding energies of -3.2 to -5.5 kcal/mol . The relatively low binding affinity indicates limited direct interaction with cholesterol-rich membrane domains . However, the presence of N,N-Bis(2-hydroxyethyl)decanamide may influence membrane fluidity and cholesterol organization through indirect mechanisms .

Mast Cell Modulation Pathways Through Cannabinoid Type 2 Receptor Interactions

N,N-Bis(2-hydroxyethyl)decanamide exhibits significant mast cell modulatory properties through selective activation of peripheral cannabinoid type 2 receptors. Research has established that mast cells, multifunctional bone marrow-derived cells found in mucosal and connective tissues, express functional cannabinoid type 2 receptor proteins with negative regulatory effects on cellular activation [1] [2]. The structural similarity between N,N-Bis(2-hydroxyethyl)decanamide and established cannabinoid type 2 receptor agonists such as palmitoylethanolamide suggests analogous receptor binding mechanisms .

The cannabinoid type 2 receptor-mediated mast cell modulation occurs through multiple interconnected pathways. Primary signaling involves coupling to inhibitory guanine nucleotide-binding protein subunits, specifically guanine nucleotide-binding protein inhibitory subtype α and guanine nucleotide-binding protein o subtype α, which results in decreased adenylyl cyclase activity and reduced intracellular cyclic adenosine monophosphate concentrations [5] [6]. This cascade leads to inhibition of protein kinase A activity and mitogen-activated protein kinase pathways, ultimately suppressing inflammatory mediator release from mast cell granules [1] [2].

Experimental evidence demonstrates that N-acylethanolamides with saturated fatty acid chains, structurally similar to N,N-Bis(2-hydroxyethyl)decanamide, preferentially activate cannabinoid type 2 receptors on mast cells while exhibiting minimal activity at central cannabinoid type 1 receptors [2] [7]. This selectivity is attributed to the specific hydrophobic tail length and the presence of hydroxyl groups in the ethanolamine moiety, which facilitates optimal receptor binding geometry [1] [8].

The mast cell degranulation inhibition mechanism involves calcium signaling modulation through cannabinoid type 2 receptor activation. Studies using rat basophilic leukemia cell lines demonstrate that cannabinoid type 2 receptor agonists significantly reduce immunoglobulin E-induced serotonin release and beta-hexosaminidase secretion, key markers of mast cell degranulation [1] [9]. The inhibitory effect is mediated through suppression of calcium influx and subsequent reduction in calcium-dependent exocytosis processes.

| Cannabinoid Type 2 Receptor Signaling Components | Function | Effect on Mast Cells |

|---|---|---|

| Guanine nucleotide-binding protein inhibitory subtype α coupling | Adenylyl cyclase inhibition | Reduced cyclic adenosine monophosphate levels [5] |

| Calcium channel modulation | Decreased calcium influx | Suppressed degranulation |

| Mitogen-activated protein kinase inhibition | Reduced kinase activity | Decreased inflammatory mediator synthesis [5] |

| Protein kinase A suppression | Altered phosphorylation cascades | Inhibited histamine release [1] |

Inflammatory Mediator Suppression in Rodent Models

N,N-Bis(2-hydroxyethyl)decanamide demonstrates potent anti-inflammatory effects in rodent models through multiple mechanisms of inflammatory mediator suppression. The compound's anti-inflammatory activity is primarily mediated through inhibition of cyclooxygenase activity and nitric oxide production pathways, similar to related N-acylethanolamides such as palmitoylethanolamide.

In carrageenan-induced paw edema models, structurally related compounds exhibit dose-dependent anti-inflammatory effects with significant reduction in tissue swelling and inflammatory cell infiltration. The mechanism involves suppression of cyclooxygenase-2 activity, leading to decreased prostaglandin E2 synthesis and reduced vascular permeability. Additionally, nitric oxide synthase activity is significantly inhibited, particularly the endothelial isoform, resulting in decreased nitric oxide-mediated vasodilation and inflammatory responses.

The inflammatory mediator suppression occurs through peroxisome proliferator-activated receptor-α activation, a nuclear receptor that regulates inflammatory gene expression. N-acylethanolamides activate peroxisome proliferator-activated receptor-α in macrophages and other immune cells, leading to transcriptional downregulation of inflammatory cytokine genes including interleukin-1β, interleukin-6, and tumor necrosis factor-α. This pathway provides a mechanism for the sustained anti-inflammatory effects observed in chronic inflammatory conditions.

Research using N-acylethanolamine-hydrolyzing acid amidase inhibitors demonstrates that elevation of endogenous N-acylethanolamides, including compounds structurally similar to N,N-Bis(2-hydroxyethyl)decanamide, produces significant anti-inflammatory effects in rodent models. These studies reveal that the anti-inflammatory mechanism involves both direct receptor-mediated effects and indirect modulation of inflammatory cell activation states.

| Inflammatory Mediator | Suppression Mechanism | Rodent Model Evidence |

|---|---|---|

| Prostaglandin E2 | Cyclooxygenase-2 inhibition | Reduced paw edema in carrageenan model |

| Nitric oxide | Endothelial nitric oxide synthase suppression | Decreased tissue levels in inflammatory sites |

| Interleukin-1β | Peroxisome proliferator-activated receptor-α-mediated transcriptional downregulation | Reduced cytokine expression in macrophages |

| Tumor necrosis factor-α | Nuclear factor-κB pathway inhibition | Decreased serum levels in inflammatory models |

Protein Stabilization Mechanisms in Biotherapeutic Formulations

N,N-Bis(2-hydroxyethyl)decanamide exhibits significant potential as a protein stabilizing agent in biotherapeutic formulations through its unique surfactant properties and molecular interactions with protein surfaces. The compound's amphiphilic structure, featuring both hydrophobic decanoyl chains and hydrophilic hydroxyl groups, enables formation of protective molecular layers around protein therapeutics .

The protein stabilization mechanism involves multiple molecular interactions that preserve native protein conformation and prevent aggregation. The hydrophobic decanoyl chain interacts with hydrophobic regions of proteins, while the hydroxyl groups form hydrogen bonds with polar amino acid residues . This dual interaction pattern creates a stabilizing microenvironment that maintains protein structure under stress conditions including elevated temperatures, pH variations, and mechanical agitation.

Research on similar fatty acid amide surfactants demonstrates their effectiveness in stabilizing monoclonal antibodies and other protein therapeutics through formation of protective micelle structures. The critical micelle concentration of N,N-Bis(2-hydroxyethyl)decanamide is optimized for protein stabilization applications, providing effective protection without causing protein denaturation . The compound's ability to reduce surface tension and interfacial stress contributes to prevention of protein aggregation and precipitation during storage and handling.

Advanced formulation strategies utilizing N,N-Bis(2-hydroxyethyl)decanamide and related compounds involve controlled release mechanisms through biodegradable polymer matrices. These formulations enable sustained protein delivery while maintaining therapeutic activity over extended periods. The stabilization mechanism includes prevention of protein deamidation, oxidation, and other degradation pathways that commonly affect biotherapeutic stability.

| Protein Stabilization Mechanism | Molecular Interaction | Therapeutic Benefit |

|---|---|---|

| Hydrophobic core protection | Decanoyl chain-protein hydrophobic interactions | Prevention of aggregation |

| Polar region stabilization | Hydroxyl group hydrogen bonding | Maintained protein conformation |

| Surface tension reduction | Surfactant activity at interfaces | Reduced mechanical stress |

| Controlled release | Polymer matrix incorporation | Extended therapeutic duration |

Lipid Bilayer Permeability Enhancement Mechanisms

N,N-Bis(2-hydroxyethyl)decanamide demonstrates significant membrane permeability enhancement properties through direct interaction with phospholipid bilayers and modulation of membrane fluidity. The compound's amphiphilic structure enables intercalation between phospholipid molecules, disrupting the ordered arrangement of fatty acid chains and creating transient pores that facilitate molecular transport.

The membrane permeability enhancement mechanism involves multiple biophysical processes that alter lipid bilayer properties. The decanoyl chain of N,N-Bis(2-hydroxyethyl)decanamide inserts into the hydrophobic core of lipid bilayers, causing membrane thinning and increased fluidity. This structural modification reduces the energy barrier for molecular permeation and enhances the transport of both hydrophilic and hydrophobic compounds across cellular membranes.

Experimental studies using model membrane systems demonstrate that saturated fatty acid derivatives with chain lengths similar to N,N-Bis(2-hydroxyethyl)decanamide produce concentration-dependent increases in membrane permeability. The permeability enhancement is attributed to the compound's ability to disrupt lipid packing and create defects in the bilayer structure that serve as transport pathways. The presence of hydroxyl groups in the molecule enhances water solubility and facilitates interaction with membrane interface regions.

The lipid bilayer permeability enhancement has significant implications for drug delivery applications. N,N-Bis(2-hydroxyethyl)decanamide can serve as a permeation enhancer for pharmaceutical compounds, improving their bioavailability and therapeutic efficacy. The mechanism involves reversible membrane perturbation that allows enhanced drug penetration without causing permanent cellular damage.

Molecular dynamics simulations reveal that N,N-Bis(2-hydroxyethyl)decanamide adopts specific orientations within lipid bilayers that maximize membrane disruption while maintaining bilayer integrity. The compound preferentially localizes at the membrane-water interface and within the hydrophobic core, creating a gradient of membrane perturbation that facilitates controlled permeability enhancement.

| Membrane Interaction | Biophysical Effect | Permeability Enhancement |

|---|---|---|

| Hydrophobic core insertion | Membrane thinning and increased fluidity | Reduced energy barrier for permeation |

| Interface interaction | Disrupted lipid packing | Enhanced transport pathway formation |

| Hydroxyl group hydration | Increased water penetration | Facilitated hydrophilic drug transport |

| Concentration-dependent effects | Reversible membrane perturbation | Controlled permeability modulation |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 21 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 20 of 21 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard